Fmoc-Gln(Mtt)-OH

Übersicht

Beschreibung

“Fmoc-Gln(Mtt)-OPfp” is a research chemical with the CAS number 200623-39-8 . It has a molecular formula of C46H35F5N2O5 and a molecular weight of 790.77 g/mol . It’s used for a variety of research applications .

Synthesis Analysis

“Fmoc-Gln(Mtt)-OPfp” is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis

“Fmoc-Gln(Mtt)-OPfp” contains a total of 99 bonds, including 64 non-H bonds, 39 multiple bonds, 14 rotatable bonds, 3 double bonds, and 36 aromatic bonds . It also includes 1 five-membered ring, 6 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis

The Fmoc/tBu solid-phase synthesis method is used for the synthesis of “Fmoc-Gln(Mtt)-OPfp” and other similar molecules . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .Physical and Chemical Properties Analysis

“Fmoc-Gln(Mtt)-OPfp” has a molecular formula of C46H35F5N2O5 and a molecular weight of 790.77 g/mol . More detailed physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Peptidsynthese

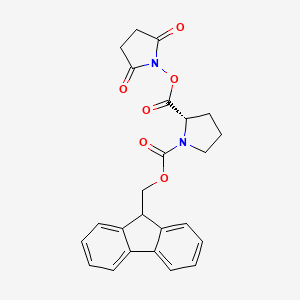

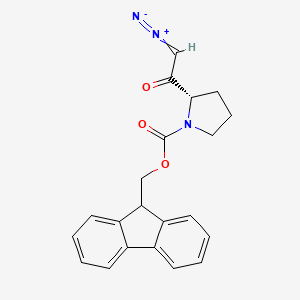

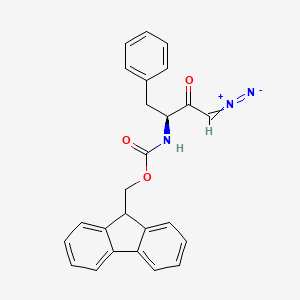

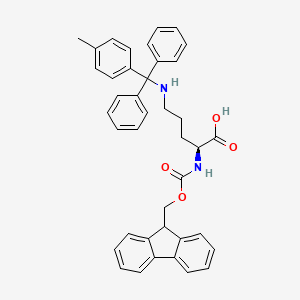

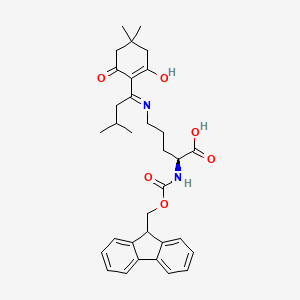

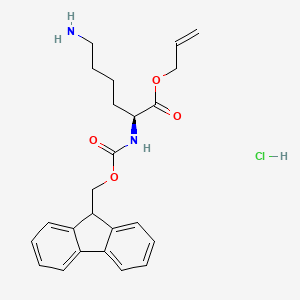

“Fmoc-Gln(Mtt)-OH” wird häufig bei der Synthese von Peptiden verwendet {svg_1}. Die Fmoc/tBu-Festphasen-Synthese ist die Methode der Wahl für die Synthese dieser Moleküle sowohl in der Forschung als auch in der Industrie {svg_2}. Diese synthetische Strategie beinhaltet eine feste polymere Schutzgruppe und ermöglicht die Verwendung eines Überschusses an Reagenzien, um quantitative Ausbeuten zu erzielen {svg_3}.

Arzneimittelentwicklung

Peptide gewinnen als potenzielle Medikamente zunehmend an Bedeutung {svg_4}. Der Einsatz von “this compound” in der Peptidsynthese kann zur Entwicklung neuer Therapeutika beitragen.

Grüne Chemie

In den letzten Jahren wurden in mehreren Studien die Verwendung grünerer Lösungsmittel in der Festphasenpeptidsynthese (SPPS) vorgeschlagen {svg_5}. Die Verwendung von “this compound” in diesen Prozessen kann zu umweltfreundlicheren Praktiken im Bereich der Chemie beitragen.

Safety and Hazards

“Fmoc-Gln(Mtt)-OPfp” should be handled with care to avoid contact with skin and eyes . In case of contact, it’s advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given, and a doctor should be consulted immediately .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Fmoc-Gln(Mtt)-OH are largely tied to its role in peptide synthesis. The compound interacts with various enzymes and proteins during this process . Specific interactions with biomolecules have not been extensively documented in the literature.

Molecular Mechanism

The molecular mechanism of this compound involves its use as a pre-loaded resin in the synthesis of peptide acids. It is part of the Fmoc/tBu solid-phase synthesis method, which is a preferred method for the synthesis of peptides in both research and industrial settings .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role in peptide synthesis. The compound is stable and does not degrade over time .

Eigenschaften

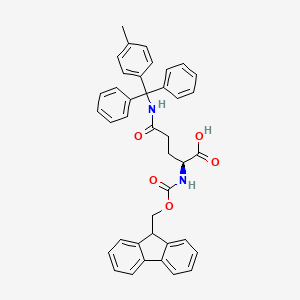

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMEYIDZSICTF-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129325 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-23-7 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

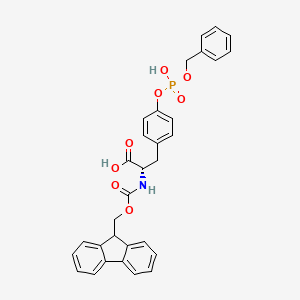

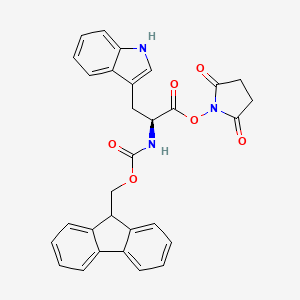

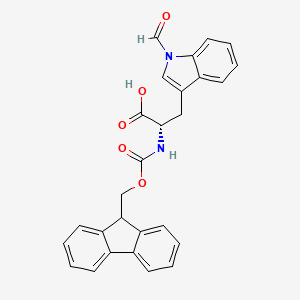

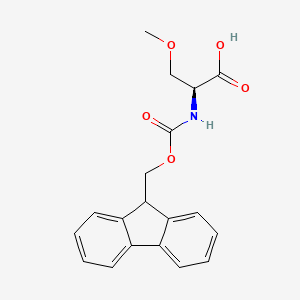

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)